molecular formula C7H3F2NO3 B3034732 3,5-Difluoro-2-nitrobenzaldehyde CAS No. 213382-46-8

3,5-Difluoro-2-nitrobenzaldehyde

Cat. No.: B3034732
CAS No.: 213382-46-8
M. Wt: 187.1 g/mol
InChI Key: PXEALGANJOODMT-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms and a nitro group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

3,5-Difluoro-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 3,5-Difluoro-2-nitrobenzaldehyde indicates that it is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust, and protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples to design a new melt-cast explosive with the dual advantages of high energy and low sensitivity . This shows the potential for 3,5-Difluoro-2-nitrobenzaldehyde to be used in the development of new explosives .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-2-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3,5-difluorobenzaldehyde. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3,5-Difluoro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3,5-Difluoro-2-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-nitrobenzaldehyde
  • 2,4-Difluoro-3-nitrobenzaldehyde
  • 3,5-Difluoro-2,4,6-trinitroanisole

Uniqueness

3,5-Difluoro-2-nitrobenzaldehyde is unique due to the specific positioning of the fluorine atoms and the nitro group on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and specific interactions in biological systems .

Properties

IUPAC Name

3,5-difluoro-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEALGANJOODMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301678
Record name 3,5-Difluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213382-46-8
Record name 3,5-Difluoro-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213382-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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